![molecular formula HO10P3-4 B1260096 [Hydroxy(phosphonatooxy)phosphoryl] phosphate](/img/structure/B1260096.png)
[Hydroxy(phosphonatooxy)phosphoryl] phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triphosphate(4-) is a triphosphate ion. It is a conjugate base of a triphosphate(3-). It is a conjugate acid of a triphosphate(5-).
Scientific Research Applications
Synthetic Methods and Biological Applications
Hydroxy bisphosphonates, a category that includes hydroxy(phosphonatooxy)phosphoryl phosphate, have been shown to be effective in the prevention of bone loss, especially in osteoporotic disease. Their synthesis involves various substitutions on the carbon atom connected to phosphorus, leading to distinct physical, chemical, biological, therapeutic, and toxicological characteristics. These compounds find wide applications in pharmaceutical and agriculture sectors (Kaboudin et al., 2022).
Stability and Biological Activity
Phosphonates and their derivatives, like hydroxy(phosphonatooxy)phosphoryl phosphate, are noted for their stability compared to natural phosphates. They are resistant to hydrolysis by enzymes that cleave phosphate, making them useful in metabolic regulation, enzyme inhibition studies, and potential drug development for various metabolic disorders (Orsini et al., 2010).
Applications in Material Science
Certain phosphorus polymers and oligomers, including those with hydroxyphosphonate groups, are commercially utilized as flame retardants. They are incorporated into polyurethanes, textile fibers, and circuit boards to enhance flame retardancy. Additionally, these compounds have applications in scale inhibition, coating photolithographic plates, and in the medical field for binding calcium in the gastrointestinal tract (Weil, 2010).
Medical Imaging and Diagnostic Uses
Hydroxyethylidene phosphonate, a similar compound, has been investigated as a promising bone imaging agent when tagged with 99mTc. This application highlights the potential of hydroxy(phosphonatooxy)phosphoryl phosphate in medical imaging and diagnostics (Castronovo & Callahan, 1972).
Phosphonic Acid in Various Applications
Phosphonic acid, closely related to hydroxy(phosphonatooxy)phosphoryl phosphate, is used in bioactive properties (like drugs and pro-drugs), bone targeting, supramolecular or hybrid materials, surface functionalization, analytical purposes, and as phosphoantigens. This versatility covers a wide range of research fields, demonstrating the significance of hydroxy(phosphonatooxy)phosphoryl phosphate in similar applications (Sevrain et al., 2017).
Enzymatic Reactions and Metabolic Processes
Enzymes like phosphite dehydrogenase catalyze reactions involving phosphonates, converting them to phosphate. These enzymes and their mechanisms provide insights into how hydroxy(phosphonatooxy)phosphoryl phosphate might interact in biological systems (Relyea & van der Donk, 2005).
properties
Product Name |
[Hydroxy(phosphonatooxy)phosphoryl] phosphate |
|---|---|
Molecular Formula |
HO10P3-4 |
Molecular Weight |
253.92 g/mol |
IUPAC Name |
[hydroxy(phosphonatooxy)phosphoryl] phosphate |
InChI |
InChI=1S/H5O10P3/c1-11(2,3)9-13(7,8)10-12(4,5)6/h(H,7,8)(H2,1,2,3)(H2,4,5,6)/p-4 |
InChI Key |
UNXRWKVEANCORM-UHFFFAOYSA-J |
Canonical SMILES |
OP(=O)(OP(=O)([O-])[O-])OP(=O)([O-])[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![sodium (6R,7R)-3-[(carbamoyloxy)methyl]-7-[(2E)-2-(furan-2-yl)-2-(methoxyimino)acetamido]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1260015.png)

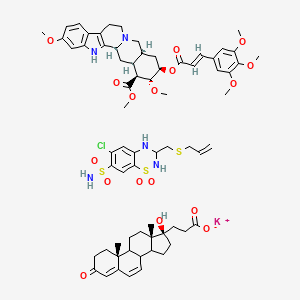

![N-[3-(2-Fluoro-4'-{[(1H-[1,2,3]triazol-4-ylmethyl)-amino]-methyl}-biphenyl-4-yl)-2-oxo-oxazolidin-5-ylmethyl]-acetamide](/img/structure/B1260021.png)
![Methanone, (2,6-dihydroxy-4-methoxyphenyl)[(1R,5S,6R)-4-methyl-5-(3-methyl-2-butenyl)-6-phenyl-3-cyclohexen-1-yl]-, rel-](/img/structure/B1260023.png)
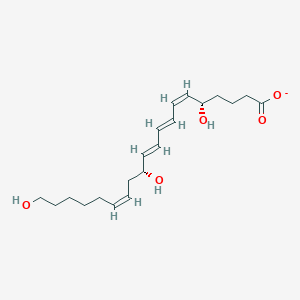

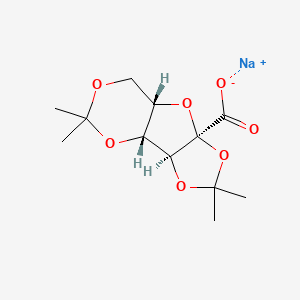
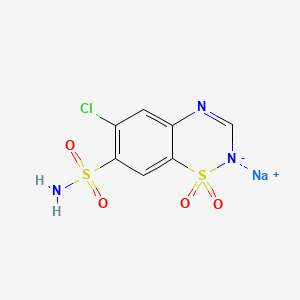
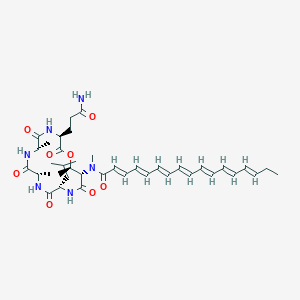
![(2R,3R)-2,3-dihydroxybutanedioic acid;(5R,6S)-6-phenyl-5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B1260034.png)
![(1S,4aR,5S)-5-[2-(3-furanyl)ethyl]-1,4a,6-trimethyl-2,3,4,5,8,8a-hexahydronaphthalene-1-carboxylic acid](/img/structure/B1260036.png)